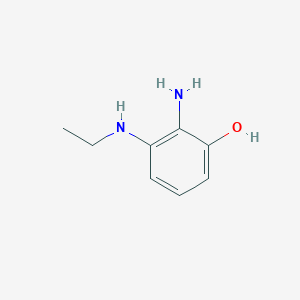

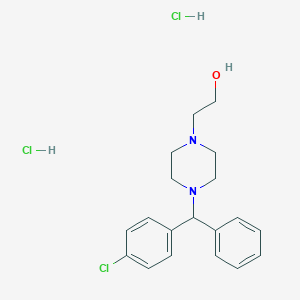

2-(4-((4-クロロフェニル)(フェニル)メチル)ピペラジン-1-イル)エタノール二塩酸塩

説明

Synthesis Analysis

The synthesis of 2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol involves a reaction between 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine. Optimized conditions include a mole ratio of 1:1.10, a temperature of 115 ℃, and a duration of 4 hours, yielding the product with an 88.5% success rate. The structure of the synthesized compound is confirmed through various analytical methods, establishing its identity and purity (Wang Jin-peng, 2013).

Molecular Structure Analysis

Detailed molecular structure analysis is essential for understanding the spatial arrangement and electronic configuration of 2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol dihydrochloride. High-resolution mass spectrometry (HRMS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy are typical analytical methods used to assign the compound's structure. These techniques provide insights into the compound's molecular framework, confirming the presence of functional groups and the overall molecular architecture.

Chemical Reactions and Properties

The reactivity profile of 2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol dihydrochloride is influenced by its functional groups and molecular structure. It participates in various chemical reactions, such as aminomethylation and reactions with alkyl (aryl) magnesium halides, leading to the formation of tertiary amino alcohols of the piperazine series and their dihydrochlorides. These reactions are pivotal for the synthesis of compounds with enhanced or modified biological activities (N. Z. Hakobyan et al., 2020).

Physical Properties Analysis

The physical properties of 2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol dihydrochloride, such as solubility, melting point, and crystalline structure, are crucial for its handling and application in research. These properties depend on the compound's molecular structure and are determined through experiments under controlled conditions.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards acids and bases, and stability under various conditions, define the compound's behavior in chemical reactions and its compatibility with different solvents and reagents. Studies on these properties enable researchers to predict the compound's behavior in synthetic processes and its potential as a precursor for more complex molecules.

References

科学的研究の応用

複雑な分子の合成

この化合物は、α,β-不飽和ケト骨格を含む複雑な分子の合成に使用できます . 標題化合物は、4-(4-クロロフェニル)ピペラジンと2-ブロモ-2-メチルプロパン酸エチルとのN-アルキル化によって合成されました .

細胞毒の設計と合成

この化合物は、α,β-不飽和ケト骨格に基づく候補細胞毒の設計と合成に使用されます . これらの分子は、チオールをアルキル化することが示されていますが、アミノ基またはヒドロキシル基はアルキル化しません .

抗癌薬の研究

チオールは、アミノ基やヒドロキシル基とは対照的に、核酸には見られないため、α,β-不飽和ケトンは、さまざまな抗癌薬に見られる発癌性および変異原性を持ちません .

薬物動態的性質のモジュレーション

ピペラジンは、農薬や医薬品に見られる一般的な構造モチーフであり、これは部分的には、薬物の薬物動態的性質を正に調節する能力によるものです .

さまざまな疾患状態の治療

ピペラジンは、抗ヒスタミン剤、抗寄生虫剤、抗真菌剤、抗菌剤、抗ウイルス剤、抗精神病剤、抗うつ剤、抗炎症剤、抗凝固剤、抗腫瘍剤、抗糖尿病薬など、さまざまな疾患状態の生物学的に活性な化合物に見られます .

神経疾患の潜在的な治療法

ピペラジン環は、パーキンソン病やアルツハイマー病の潜在的な治療法の成分です .

アレルギーの管理

ヒドロキシジンの主要な代謝産物であり、ヒスタミンH1受容体に高い特異的親和性を示します。 アレルギー、花粉症、血管浮腫、じん麻疹の管理に使用されます .

不安解消作用と骨格筋弛緩作用

作用機序

Target of Action

The primary target of 2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol dihydrochloride, which is a related compound of Cetirizine , is the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions and inflammatory responses.

Mode of Action

This compound acts as a H1-receptor antagonist . It binds to the histamine H1 receptor with high affinity, preventing histamine from binding to its receptor. This blocks the action of histamine, a substance in the body that causes allergic symptoms.

Pharmacokinetics

The liver metabolizes a small portion of Levocetirizine, and the rest is excreted in urine . These properties suggest that 2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol dihydrochloride may have similar pharmacokinetic characteristics.

Result of Action

The antagonism of the histamine H1 receptors by this compound results in the relief of allergic symptoms. It is used for the management of allergies, hay fever, angioedema, and urticaria .

生化学分析

Biochemical Properties

It is known to exhibit high specific affinity for histamine H1 receptor . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in histamine signaling.

Cellular Effects

Given its affinity for the histamine H1 receptor, it may influence cell function by modulating histamine signaling pathways, which can affect gene expression and cellular metabolism .

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with the histamine H1 receptor, potentially leading to changes in gene expression .

特性

IUPAC Name |

2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O.2ClH/c20-18-8-6-17(7-9-18)19(16-4-2-1-3-5-16)22-12-10-21(11-13-22)14-15-23;;/h1-9,19,23H,10-15H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVPOZKTNXLKST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641003 | |

| Record name | 2-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethan-1-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

164726-80-1 | |

| Record name | 2-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethan-1-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperazineethanol, 4-[(4-chlorophenyl)phenylmethyl]-, hydrochloride (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione](/img/structure/B60655.png)

![Isoxazolo[4,3-B]pyridine-3-carbonitrile](/img/structure/B60656.png)

![N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B60667.png)

![N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B60672.png)

![1-[(Ethoxycarbonyl)amino]cyclohexanecarboxylic acid](/img/structure/B60673.png)

![(2R,3aR,6aR)-2-(1-Hydroxycyclopentyl)octahydrocyclopenta[b]pyrrole](/img/structure/B60680.png)

![2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]aniline](/img/structure/B60682.png)